molecular formula C9H7NO B1493623 Isoquinolin-6-ol CAS No. 7651-82-3

Isoquinolin-6-ol

Cat. No. B1493623
M. Wt: 145.16 g/mol
InChI Key: GPVPDRHTRGTSIH-UHFFFAOYSA-N
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Patent
US04812573

Procedure details

6-Methoxyisoquinoline (16 g, 0.1M) and 48% aqueous HBr (600 ml) were refluxed together for 6 hours and the mixture was then evaporated to dryness in vacuo. The residue was dissolved in H2O and basified with solid Na2CO3. The resulting precipitated solid was filtered off and recrystallised from isopropanol to give 6-hydroxyisoquinoline (12 g, 82%), m.p. 218°-20° C. (lit.* 220° C.).
Quantity
16 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[CH:9]=[N:8][CH:7]=[CH:6]2>Br>[OH:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[CH:9]=[N:8][CH:7]=[CH:6]2

Inputs

Step One
Name
Quantity
16 g
Type
reactant
Smiles
COC=1C=C2C=CN=CC2=CC1
Name
Quantity
600 mL
Type
solvent
Smiles
Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was then evaporated to dryness in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in H2O and basified with solid Na2CO3
CUSTOM
Type
CUSTOM
Details
The resulting precipitated solid
FILTRATION
Type
FILTRATION
Details
was filtered off
CUSTOM
Type
CUSTOM
Details
recrystallised from isopropanol

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C2C=CN=CC2=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 12 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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